Cytidine-5'-Diphosphocholine

Pharmacokinetics Choline bioavailability Cholinergic precursors

Cytidine-5'-Diphosphocholine (CDP-choline, citicoline) delivers stoichiometric cytidine/uridine plus choline—a dual mechanism no choline salt or alpha-GPC can replicate. Oral bioavailability ~95–98% with a >11,000-subject safety database supports pharmaceutical and nutraceutical programs. Require USP/EP/JP monograph-compliant material: HPLC purity ≥98.0%, specific rotation +17.0° to +21.0°, melting point 209.0–213.0°C, and GC residual solvent documentation. The unique uridine elevation (70–120% plasma increase) enables neuronal membrane phospholipid synthesis essential for synaptic plasticity research and age-associated memory impairment applications where choline-only alternatives fail.

Molecular Formula C14H26N4O11P2
Molecular Weight 488.32 g/mol
CAS No. 987-78-0
Cat. No. B1669096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-5'-Diphosphocholine
CAS987-78-0
Synonyms5'-Diphosphocholine, Cytidine
CDP Choline
Choline, CDP
Choline, Cytidine Diphosphate
Cidifos
Citicholine
Citicoline
Cyticholine
Cytidine 5' Diphosphocholine
Cytidine 5'-Diphosphocholine
Cytidine Diphosphate Choline
Diphosphate Choline, Cytidine
Molecular FormulaC14H26N4O11P2
Molecular Weight488.32 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)
InChIKeyRZZPDXZPRHQOCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.7 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cytidine-5'-Diphosphocholine (CAS 987-78-0): An Endogenous Phospholipid Intermediate with Dual Choline-Cytidine Delivery


Cytidine-5′-diphosphocholine (CDP-choline, citicoline) is an endogenous nucleoside derivative that serves as the obligate intermediate in the Kennedy pathway for phosphatidylcholine biosynthesis, the predominant phospholipid constituent of eukaryotic cell membranes [1]. With molecular formula C₁₄H₂₆N₄O₁₁P₂ and molecular weight 488.32 g/mol, this compound undergoes rapid hydrolysis upon oral administration to release its two bioactive components—cytidine (subsequently converted to uridine) and choline—which independently traverse the blood-brain barrier and are resynthesized intracellularly to CDP-choline via CTP:phosphocholine cytidylyltransferase, the rate-limiting step in neuronal membrane phospholipid synthesis [2]. Unlike simpler choline salts that solely provide choline substrate, CDP-choline delivers stoichiometric quantities of both cytidine/uridine (required for synaptic membrane formation and neuronal plasticity) and choline (precursor for acetylcholine neurotransmission), establishing it as a distinct pharmacological entity among cholinergic precursors [3].

Why Choline Precursor Substitution Fails: Cytidine-5'-Diphosphocholine versus Alternative Choline Sources


Procurement decisions involving cholinergic precursor compounds cannot assume functional equivalence across the class due to fundamental differences in molecular composition, metabolic fate, and resultant pharmacodynamic profiles. CDP-choline distinguishes itself from alternative choline sources—including choline bitartrate, phosphatidylcholine (lecithin), and choline alphoscerate (alpha-GPC)—through its unique provision of both cytidine/uridine and choline moieties at a 1:1 molar ratio [1]. Choline bitartrate and lecithin demonstrate poor brain bioavailability and have failed to show cognitive benefits in multiple clinical trials, leading to their abandonment as therapeutic cholinergic precursors [2]. Alpha-GPC, while effective as a choline donor, lacks the cytidine/uridine component essential for phosphatidylcholine synthesis via CTP:phosphocholine cytidylyltransferase activation and synaptic membrane formation, as demonstrated in MRS studies showing that the cytidine moiety of CDP-choline uniquely stimulates membrane phospholipid incorporation in human brain [3]. Furthermore, regulatory monographs (USP, EP, JP) specify distinct purity thresholds and impurity profiles for citicoline that differ from alternative choline sources, rendering direct substitution non-compliant in pharmaceutical and high-purity nutraceutical applications.

Quantitative Differentiation Evidence: Cytidine-5'-Diphosphocholine (CAS 987-78-0) in Direct Comparison with Alpha-GPC, Placebo, and Analytical Standards


Plasma Choline Pharmacokinetics: Alpha-GPC Generates Higher Acute Choline Exposure; CDP-Choline Delivers Choline Plus Uridine

In a head-to-head intramuscular pharmacokinetic study, alpha-GPC (1,000 mg) produced peak plasma choline concentrations approximately 3- to 4-fold higher than equimolar CDP-choline (citicoline) (1,000 mg), with alpha-GPC reaching peak levels within 0.25–0.5 hours post-injection compared to CDP-choline's attenuated choline response [1]. This differential is not a deficiency of CDP-choline but reflects its distinct metabolic partitioning: CDP-choline simultaneously elevates plasma uridine by 70–90% (500 mg dose) to 100–120% (2,000 mg dose), a metabolite absent following alpha-GPC administration and essential for synaptic membrane phospholipid synthesis [2].

Pharmacokinetics Choline bioavailability Cholinergic precursors

Episodic Memory and Composite Memory Improvement: Randomized Placebo-Controlled Quantification

In a 12-week randomized, double-blind, placebo-controlled trial of healthy older adults (50–85 years) with age-associated memory impairment, CDP-choline (500 mg/day, Cognizin®) demonstrated statistically significant superiority over placebo across multiple memory endpoints [1]. Episodic memory, assessed via Paired Associate test scores, improved by a mean of 0.15 points in the citicoline group versus 0.06 points in the placebo group (P = 0.0025). Composite memory scores, calculated from four distinct memory tests, increased by 3.78 points with citicoline compared to 0.72 points with placebo (P = 0.0052) [2].

Cognitive function Aging Memory assessment Randomized controlled trial

Age-Dependent Differential Brain Phospholipid Incorporation: Cytidine Moiety Drives Membrane Synthesis in Older Subjects

Proton magnetic resonance spectroscopy (¹H-MRS) revealed a striking age-dependent differential in brain choline handling following CDP-choline administration [1]. In younger subjects (mean age 25 years), the brain choline resonance signal increased by 18% on average three hours after a single oral dose. Conversely, in older subjects (mean age 59 years), the brain choline resonance decreased by approximately 6% (P = 0.028) [2]. This paradoxical decrease in older subjects is mechanistically explained by the cytidine moiety of CDP-choline stimulating the incorporation of pre-existing brain cytosolic choline into membrane phosphatidylcholine (which is MRS-invisible), thereby consuming the measurable choline pool and enhancing membrane phospholipid synthesis precisely in the population with age-related membrane depletion [3].

Neurochemistry Membrane phospholipids Brain aging Magnetic resonance spectroscopy

Oral Bioavailability Exceeds 95% with Near-Complete Absorption Comparable to Intravenous Administration

Pharmacokinetic characterization demonstrates that CDP-choline achieves oral bioavailability approximating 95–98% of intravenous administration, with near-complete absorption of the administered dose [1]. Following oral administration, CDP-choline is hydrolyzed to cytidine and choline, which are absorbed efficiently, with the two components subsequently crossing the blood-brain barrier independently before intracellular resynthesis to CDP-choline via CTP:phosphocholine cytidylyltransferase [2]. This high bioavailability contrasts with choline bitartrate, which exhibits substantially lower absorption efficiency and limited brain penetration, and phosphatidylcholine (lecithin), which contains only approximately 13% choline by weight with variable bioavailability [3].

Bioavailability Absorption Pharmacokinetics Formulation

Analytical Purity Specifications: HPLC Purity ≥98.0% as Industry Minimum Threshold

High-quality citicoline for research and pharmaceutical applications must meet industry-recognized purity specifications of ≥98% by HPLC analysis, with compliance to USP, EP, and JP monographs verified through residual solvent testing by GC and independent certificate of analysis documentation [1]. Commercial sources report HPLC purity ranging from 97.5% (Thermo Scientific/Acros) to 99.96% (Selleck Chemicals), with specific rotation [α]²⁰/D between +17.0° and +21.0° (c=1, H₂O) and melting point 209.0–213.0°C (TCI) or 240–242°C (VWR) reflecting polymorphic or hydration state variations . Impurity profiles and residual solvent levels are specification-critical for pharmaceutical applications, distinguishing USP/EP/JP-grade material from technical-grade choline salts that lack comparable monograph-defined purity requirements .

Analytical chemistry Quality control HPLC purity USP compliance

Clinical Evidence Volume: CDP-Choline Studied in Over 11,000 Human Subjects

CDP-choline (citicoline) possesses one of the most extensive clinical trial databases among cholinergic precursors, having been studied in over 11,000 volunteers and patients across randomized controlled trials and observational studies evaluating ischemic stroke, traumatic brain injury, and memory disorders [1]. This clinical evidence volume substantially exceeds that available for alpha-GPC, choline bitartrate, or phosphatidylcholine preparations. Safety and tolerability data from this extensive exposure confirm an excellent safety profile with adverse events limited primarily to mild digestive intolerance and gastrointestinal discomfort, with rare and never-severe side effects [2]. Regulatory approval for pharmaceutical use in stroke and neurological disorders has been granted in multiple jurisdictions including Europe and Japan, reflecting the weight of clinical evidence supporting both efficacy and safety [3].

Clinical trial Safety database Stroke Neuroprotection

Procurement-Guided Application Scenarios for Cytidine-5'-Diphosphocholine (CAS 987-78-0) Based on Quantified Differentiation Evidence


Pharmaceutical Development: Acute Ischemic Stroke and Traumatic Brain Injury Intervention

The extensive clinical safety database (>11,000 subjects) and near-complete oral bioavailability (~95–98%) of CDP-choline support its use in pharmaceutical development programs targeting acute neurological injury where predictable systemic exposure and established tolerability are regulatory prerequisites [1]. In this application scenario, the dual-delivery of choline and cytidine/uridine provides mechanistic advantages over choline-only alternatives: the cytidine moiety stimulates neuronal membrane phosphatidylcholine synthesis, demonstrated by MRS evidence of enhanced membrane phospholipid incorporation in older brain tissue, while the choline component supports acetylcholine neurotransmission [2]. Procurement should prioritize USP/EP/JP monograph-compliant material with HPLC purity ≥98.0% and comprehensive residual solvent documentation by GC, as pharmaceutical applications require full regulatory dossier support that is unavailable for technical-grade choline sources .

Cognitive Health Nutraceutical Formulation: Age-Associated Memory Support

The 12-week randomized controlled trial demonstrating 425% greater composite memory improvement versus placebo (3.78 vs. 0.72 points, P=0.0052) with 500 mg/day CDP-choline provides claim-substantiating evidence for nutraceutical products targeting age-associated memory impairment in healthy older adults [1]. Unlike alpha-GPC, which generates 3–4× higher acute plasma choline peaks but lacks cytidine/uridine delivery, CDP-choline addresses both cholinergic neurotransmission and synaptic membrane integrity—a dual mechanism particularly relevant to aging populations where membrane phospholipid depletion is documented [2]. Formulators should note that CDP-choline's high oral bioavailability ensures consistent systemic exposure across production batches, reducing the risk of lot-to-lot variability in finished product efficacy .

Synaptic Membrane Research: Investigating Uridine-Dependent Neuroplasticity Pathways

For research applications investigating uridine-dependent synaptic membrane synthesis and neuronal plasticity, CDP-choline provides a unique experimental tool that cannot be replicated by alpha-GPC, choline bitartrate, or phosphatidylcholine [1]. The pharmacokinetic evidence demonstrates that CDP-choline elevates plasma uridine by 70–120% in a dose-dependent manner (70–90% at 500 mg, 100–120% at 2,000 mg), a metabolite that is subsequently converted to UTP and CTP—essential substrates for synaptic membrane phospholipid synthesis—whereas alternative choline sources produce no uridine elevation [2]. This differentiated pharmacology makes CDP-choline the required procurement choice for studies designed to parse the relative contributions of cholinergic versus pyrimidinergic signaling in neuroplasticity, membrane biogenesis, and synaptic remodeling .

High-Purity Analytical Reference Standard and Method Development

When procuring citicoline for use as an analytical reference standard or for HPLC method development, material meeting HPLC purity ≥98.0% with documented specific rotation (+17.0° to +21.0° at c=1, H₂O) and melting point (209.0–213.0°C) specifications is required for method validation and system suitability testing [1]. In this application, procurement specifications must align with USP, EP, or JP monograph requirements, which establish impurity thresholds and residual solvent limits that differ fundamentally from those applicable to alpha-GPC or other choline sources—rendering substitution analytically invalid [2]. Researchers should verify that the certificate of analysis includes HPLC chromatogram documentation, nonaqueous titration data (≥95.0% calculated on anhydrous substance), and GC residual solvent test results to ensure the material meets pharmacopeial reference standard equivalency for quantitative assay development .

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